N-(2,6-diethylphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C15H17N3O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2,6-diethylaniline in the presence of a coupling agent. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with 2,6-diethylaniline to form the desired carboxamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,6-diethylphenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: It is being investigated for its potential use in treating tuberculosis due to its structural similarity to pyrazinamide, a known anti-tubercular drug
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its potential anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis
Uniqueness
N-(2,6-diethylphenyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-3-11-6-5-7-12(4-2)14(11)18-15(19)13-10-16-8-9-17-13/h5-10H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
YAQQCDDCQYDJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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